molecular formula C18H21NO4S B2734808 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide CAS No. 1448043-26-2

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide

Cat. No. B2734808
M. Wt: 347.43
InChI Key: BXFJYSVUSSRULI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide, also known as BVT.5182, is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various diseases. 5182.

Scientific Research Applications

Antiulcer Activity

  • A study synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their effectiveness in preventing stress-induced gastric ulcers. Among these, a compound closely related to the query showed significant antiulcer activity (Hosokami et al., 1992).

Metabolic Conversion

  • Research on the metabolic conversion of N-methyl and N,N-dimethylbenzamides revealed that N-(hydroxymethyl)-benzamide, structurally related to the compound , was identified as a major metabolite of N-methylbenzamide (Ross et al., 1983).

Polymer Synthesis

  • Novel aromatic polyimides were synthesized using derivatives including 4,4-(aminopheyloxy) phenyl-4-aminobenzamide, which shares structural similarities with the query compound. These polyimides showed promising properties for industrial applications (Butt et al., 2005).

Chromatographic Studies

  • The reversed-phase liquid chromatographic retention of N-ethylbenzamides, including those with structural similarities to the query compound, was investigated, providing insights into quantitative structure-retention relationships (Lehtonen, 1983).

Metabolism and Demethylation Studies

  • A study on the metabolism of N,N-dimethylbenzamides to N-methylbenzamides provided insights into the formation of N-hydroxymethyl-N-methylbenzamide, a compound related to the query (Constantino et al., 1992).

Anti-tumor Agents

  • Research into 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives, which are structurally related, identified potent anti-tumor agents (Hayakawa et al., 2004).

HDAC Inhibitors for Cancer Therapy

  • N-acylhydrazone derivatives, designed from trichostatin A and structurally similar to the query compound, were identified as potent HDAC 6/8 dual inhibitors, suggesting their potential in molecular therapies for cancer (Rodrigues et al., 2016).

properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-22-15-5-4-6-16(23-2)17(15)18(21)19-11-14(20)12-7-9-13(24-3)10-8-12/h4-10,14,20H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFJYSVUSSRULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCC(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide

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